molecular formula C13H19BrClN B6212651 1-[1-(4-bromophenyl)-3,3-dimethylcyclobutyl]methanamine hydrochloride CAS No. 2728279-96-5

1-[1-(4-bromophenyl)-3,3-dimethylcyclobutyl]methanamine hydrochloride

Cat. No.: B6212651
CAS No.: 2728279-96-5
M. Wt: 304.7
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Description

1-[1-(4-bromophenyl)-3,3-dimethylcyclobutyl]methanamine hydrochloride is a chemical compound with the molecular formula C13H19BrClN It is known for its unique structure, which includes a bromophenyl group and a dimethylcyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-bromophenyl)-3,3-dimethylcyclobutyl]methanamine hydrochloride typically involves the reaction of 4-bromobenzyl bromide with 3,3-dimethylcyclobutanone in the presence of a base, followed by the reduction of the resulting intermediate to form the desired amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-bromophenyl)-3,3-dimethylcyclobutyl]methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[1-(4-bromophenyl)-3,3-dimethylcyclobutyl]methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-bromophenyl)-3,3-dimethylcyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic receptors, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-chlorophenyl)-3,3-dimethylcyclobutyl]methanamine hydrochloride
  • 1-[1-(4-fluorophenyl)-3,3-dimethylcyclobutyl]methanamine hydrochloride
  • 1-[1-(4-methylphenyl)-3,3-dimethylcyclobutyl]methanamine hydrochloride

Uniqueness

1-[1-(4-bromophenyl)-3,3-dimethylcyclobutyl]methanamine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific halogen bonding interactions, making this compound distinct in its chemical and biological properties.

Properties

CAS No.

2728279-96-5

Molecular Formula

C13H19BrClN

Molecular Weight

304.7

Purity

95

Origin of Product

United States

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